molecular formula C16H18ClN3O3 B3818329 (2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid

(2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B3818329
M. Wt: 335.78 g/mol
InChI Key: PYMOSGAVXCWZJM-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a hydroxyl group and a carboxylic acid group, along with a pyrazolylmethyl group attached to the nitrogen atom of the piperidine ring. The presence of a chlorophenyl group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the chlorophenyl group:

    Formation of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyl and carboxylic acid groups: These functional groups can be introduced through oxidation and carboxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

(2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique chemical structure can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid
  • (2R,4S)-1-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid may exhibit unique reactivity and biological activity due to the presence of the chlorophenyl group. This group can influence the compound’s electronic properties and interactions with molecular targets, potentially leading to distinct pharmacological effects.

Properties

IUPAC Name

(2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c17-12-3-1-10(2-4-12)15-11(8-18-19-15)9-20-6-5-13(21)7-14(20)16(22)23/h1-4,8,13-14,21H,5-7,9H2,(H,18,19)(H,22,23)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMOSGAVXCWZJM-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1O)C(=O)O)CC2=C(NN=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](C[C@H]1O)C(=O)O)CC2=C(NN=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 3
(2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 4
(2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 6
(2R,4S)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-hydroxypiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.